3-Hexylthiophene
Overview
Description
3-Hexylthiophene is an organic compound belonging to the class of thiophenes, which are sulfur-containing heterocycles. It is characterized by a hexyl group attached to the third carbon of the thiophene ring. This compound is of significant interest due to its unique electronic properties, making it a valuable building block for the synthesis of conductive polymers, particularly poly(this compound).
Mechanism of Action
Target of Action
3-Hexylthiophene is a sulfur-containing heterocyclic building block . It is primarily used as a starting reagent in the synthesis of poly(this compound) (P3HT) . P3HT is a p-type polymer with interesting optoelectronic properties . It acts as an efficient and highly biocompatible phototransducer, able to trigger biological pathways relevant to cardiac repair .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets in the formation of P3HT. The introduction of phosphonate moieties into the main chain of conjugated polymers (CPs) is potentially useful for improving their processibilities and imparting sensing abilities to them . Anodic phosphonylation of P3HT was successfully achieved using trialkyl phosphite as an electrically neutral nucleophile in the presence of nonnucleophilic dopants .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation and function of P3HT. The liquid crystals can self-assemble to ordered patterns under the low-intensity magnetic field of 1 T . The magnetic field facilitates the π-π stacking of P3HT chains to form more nanowires and induce the crystallization and orientation of liquid crystals to form different crystal forms .
Result of Action
The result of the action of this compound is the formation of P3HT, which has been used for the preparation of organic phototransistors (OPTs) . The P3HT show no response to the magnetic field as revealed by polarized optical microscope (POM) . The magnetic field facilitates the formation of dendritic crystals in smaller size for the liquid crystals, as well as the appearance of P3HT nanofibers in higher density for the P3HT blends with liquid crystals .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a magnetic field . The magnetic field facilitates the π-π stacking of P3HT chains to form more nanowires and induce the crystallization and orientation of liquid crystals to form different crystal forms . This suggests that the action, efficacy, and stability of this compound and its resulting P3HT could be influenced by environmental conditions such as magnetic fields.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Hexylthiophene are primarily related to its role in the formation of P3HT
Cellular Effects
P3ht, which is synthesized from this compound, has been found to have antimicrobial activity, suggesting that it may interact with cellular processes .
Molecular Mechanism
The molecular mechanism of this compound is primarily understood in the context of its role in the formation of P3HT . The synthesis of P3HT involves the polymerization of this compound, a process that can be catalyzed by various substances .
Temporal Effects in Laboratory Settings
P3ht, synthesized from this compound, has been found to exhibit stability under accelerated aging conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hexylthiophene can be synthesized through various methods, including:
Grignard Reaction: This involves the reaction of 3-bromothiophene with hexylmagnesium bromide in the presence of a catalyst such as nickel chloride.
Kumada Catalyst-Transfer Polycondensation: This method uses a nickel catalyst to polymerize this compound monomers, resulting in poly(this compound) with high regioregularity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions, followed by purification processes to ensure high purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Hexylthiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like ferric chloride to form poly(this compound).
Substitution: Halogenation reactions can introduce halogen atoms into the thiophene ring, which can then be further functionalized.
Common Reagents and Conditions:
Oxidizing Agents: Ferric chloride is commonly used for oxidative polymerization.
Catalysts: Nickel and palladium catalysts are frequently employed in coupling reactions.
Major Products:
Scientific Research Applications
3-Hexylthiophene and its polymer, poly(this compound), have numerous applications in scientific research:
Chemistry: Used as a monomer for the synthesis of conductive polymers.
Biology: Investigated for its potential in biosensors due to its conductive properties.
Medicine: Explored for drug delivery systems and bioelectronics.
Comparison with Similar Compounds
3-Methylthiophene: Similar structure but with a methyl group instead of a hexyl group.
3-Octylthiophene: Similar structure but with an octyl group instead of a hexyl group.
Comparison:
3-Hexylthiophene vs. 3-Methylthiophene: this compound has a longer alkyl chain, which enhances its solubility and processability in organic solvents.
This compound vs. 3-Octylthiophene: this compound has a shorter alkyl chain, which can result in different packing and electronic properties in the polymer.
This compound stands out due to its balance of solubility and electronic properties, making it a preferred choice for various applications in organic electronics.
Properties
IUPAC Name |
3-hexylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16S/c1-2-3-4-5-6-10-7-8-11-9-10/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDHEMYZURJGRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
104934-50-1 | |
Record name | Poly(3-hexylthiophene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104934-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20340733 | |
Record name | 3-Hexylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1693-86-3 | |
Record name | 3-Hexylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1693-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hexylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hexylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.